Bis-(4-hydroxybenzyl)sulfide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H14O2S |
|---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
4-[(4-hydroxyphenyl)methylsulfanylmethyl]phenol |
InChI |
InChI=1S/C14H14O2S/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8,15-16H,9-10H2 |
InChI Key |
OEISQDWSEZCYNH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSCC2=CC=C(C=C2)O)O |
Canonical SMILES |
C1=CC(=CC=C1CSCC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies
Established Synthetic Pathways
The primary route for synthesizing Bis-(4-hydroxybenzyl)sulfide relies on fundamental organic reactions, specifically tailored to form the central thioether bond.
Nucleophilic Substitution Reactions between 4-Hydroxybenzyl Thiol and 4-Hydroxybenzyl Halides
The most common laboratory synthesis of this compound is achieved through a nucleophilic substitution reaction. This pathway involves the reaction of a 4-hydroxybenzyl thiol with a 4-hydroxybenzyl halide (such as bromide or chloride). In this process, the sulfur atom of the thiol acts as the nucleophile, attacking the electrophilic benzylic carbon of the halide and displacing the halide ion to form the C-S bond. To prevent unwanted oxidation of the thiol intermediate, the reaction is typically conducted under an inert atmosphere, such as nitrogen (N₂) or argon (Ar).
Controlled Alkaline Conditions in Synthesis
The use of controlled alkaline conditions is crucial for the success of the synthesis. Alkaline substances like alkali-metal hydroxides (e.g., sodium hydroxide), carbonates, and bicarbonates serve multiple purposes. google.com Firstly, they deprotonate the phenolic hydroxyl group and the thiol group, increasing the nucleophilicity of the thiol sulfur and facilitating the substitution reaction. Secondly, they significantly enhance the solubility of the phenolic reactants in aqueous or mixed-solvent systems. google.com For instance, while bis(4-hydroxyphenyl)sulfide has poor solubility in boiling water, the addition of a small amount of sodium hydroxide (B78521) can increase its solubility more than tenfold. google.com The careful control of pH is essential; for example, a factorial design approach can be used to optimize variables like pH, temperature, and solvent to maximize yield and purity.
Purification and Isolation Techniques for Research Purity
Achieving high purity is essential for research applications. Standard laboratory techniques such as recrystallization and chromatography are employed to purify crude this compound.
Recrystallization Protocols for this compound
Recrystallization is a widely used method for purifying the synthesized compound. A common protocol involves using ethanol/water mixtures. An alternative patented method describes suspending the crude product in a solution of sodium bicarbonate and sodium sulfite (B76179) in water and heating it to reflux. google.com After cooling, the purified crystals precipitate and can be collected by filtration, washed until neutral, and dried under vacuum to yield colorless crystals with a high degree of purity and a solidification point of 153°C. google.com Another approach involves dissolving the crude material in boiling water with a small amount of phenol (B47542) and sodium hydroxide, followed by cooling to crystallize the product. google.com
Table 1: Recrystallization Parameters for this compound Purification
| Method | Solvent System | Additives | Outcome | Reference |
| Common Protocol | Ethanol/Water | None | High Purity (>98%) | |
| Alkaline Reflux | Water | Sodium Bicarbonate, Sodium Sulfite | Colorless Crystals, S.P. 153°C | google.com |
| Phenolic Solution | Water | Phenol, Sodium Hydroxide | Colorless Product, S.P. 153.5°C | google.com |
S.P. = Solidification Point
Chromatographic Separation Methods for this compound
Chromatographic techniques are indispensable for isolating this compound to research-grade purity, especially when isolating from natural sources. nih.gov Column chromatography using silica (B1680970) gel is a standard procedure. nih.gov A typical mobile phase involves a gradient of ethyl acetate (B1210297) in a non-polar solvent like hexane (B92381) or chloroform. For instance, an ethyl acetate-chloroform gradient (from 13:1 to 1:1) has been used effectively.
For more complex mixtures or higher purity requirements, multi-step chromatographic protocols are employed. This can include sequential separation over different stationary phases, such as silica gel followed by Sephadex LH-20, and ultimately preparative High-Performance Liquid Chromatography (HPLC). nih.gov HPLC methods using a C18 column with a mobile phase like an acetonitrile (B52724)/water mixture are also utilized for assessing the purity of the final product. pharmjournal.ru
Table 2: Chromatographic Purification Methods
| Technique | Stationary Phase | Mobile Phase / Eluent | Purpose | Reference |
| Column Chromatography | Silica Gel (230-400 mesh) | Ethyl Acetate/Hexane or Chloroform Gradient | Primary Purification | |
| Sequential Column Chromatography | Silica Gel, Sephadex LH-20 | Various Solvents | Isolation from Natural Extracts | nih.gov |
| Preparative HPLC | Not specified | Not specified | Final High-Purity Isolation | nih.gov |
| Analytical HPLC | ZORBAX SB-C18 | Acetonitrile/Water | Purity Assessment | pharmjournal.ru |
Advanced Synthetic Approaches and Analog Generation
Beyond the established methods, advanced synthetic strategies are being explored to create this compound analogs with potentially enhanced or novel properties. The generation of structural analogs is crucial for structure-activity relationship (SAR) studies. For example, analogs lacking the phenolic hydroxyl groups have been synthesized to underscore the importance of these groups for biological activity.
Modern organic synthesis offers a variety of methods for C-S bond formation that move beyond traditional reactions with halide substrates. researchgate.net These can include:
Coupling reactions using arylboronic acids with thiols, catalyzed by nanoparticles. researchgate.net
C-H sulfenylation of arenes, which allows for the direct formation of a C-S bond on an aromatic ring without prior functionalization. researchgate.net
These advanced methodologies provide powerful tools for creating a diverse library of this compound analogs. By modifying the aromatic rings (e.g., altering substituent positions or types) or changing the linker between the phenyl groups, researchers can systematically investigate the structural requirements for its biological functions. For instance, the synthesis of related compounds like bis(4-hydroxyphenyl thio)benzenes has been reported for use as monomers in the synthesis of high-performance polymers like polycarbonates and polyesters. google.com
Radical-Mediated Disulfide Exchange Reactions
This compound can undergo reactions involving sulfur-centered radicals, particularly under oxidative conditions. While the compound itself is a sulfide (B99878), the related chemistry of disulfides provides significant insight into the radical-mediated processes involving the sulfur atom.
Disulfide exchange reactions, particularly in related compounds like bis(4-hydroxyphenyl)disulfide (B82112), proceed through a radical-mediated mechanism. rsc.org This process is initiated by the homolytic cleavage of the S-S bond, which generates sulfur-based free radicals. smolecule.com These radicals can then participate in further reactions, such as recombination or chain transfer. researchgate.net The presence of sulfur-based radicals in bis(4-hydroxyphenyl) disulfide has been confirmed through Electron Paramagnetic Resonance (EPR) spectroscopy, which detected an isotropic signal with a g-value of 2.0025. rsc.orgresearchgate.net
The molecular structure, especially the substituents on the aromatic ring, significantly influences the rate of this reaction. For instance, the hydroxyl groups on bis(4-hydroxyphenyl)disulfide are thought to facilitate faster radical generation compared to other substituents like amino groups. rsc.org In a comparative study, the exchange reaction involving bis(4-hydroxyphenyl)disulfide reached 60% conversion in approximately 2 hours, whereas the reaction with 4-aminophenyl disulfide took 12 hours to reach the same point, suggesting a faster rate of radical generation in the hydroxyl-containing compound. rsc.org
Under oxidative degradation conditions, such as exposure to UV radiation or radical initiators, this compound can form sulfur-centered radicals. This reactivity is fundamental to applications in materials science, such as in self-healing polymers where disulfide exchange is a key mechanism.
Table 1: Radical-Mediated Reactions and Decomposition Pathways
| Reaction Type | Conditions | Products/Intermediates | Application/Insight |
| Oxidative Degradation | UV radiation or radical initiators (e.g., V70) | Sulfur-centered radicals (g = 2.0025 in EPR) | Applications in self-healing polymers via disulfide exchange. |
| Model Exchange | With diphenyl disulfide, 30°C, no catalyst | - | Reaction is inhibited by radical traps (e.g., TEMPO), confirming a radical pathway. |
| UV-Irradiated Exchange | 254 nm UV light | 70% conversion in 10 min | UV light accelerates the generation of radicals, enabling faster exchange. |
| Reductive Cleavage | H₂/Pd-C or NaBH₄ | 4-Mercaptophenol (major) + 2-mercaptophenol (B73258) (minor) | Synthesis of color-developing agents. |
Tandem Friedel-Crafts Acylation and Alkylation in Related Sulfide Synthesis
While direct synthesis of this compound via this method is not prominently documented, the tandem Friedel-Crafts acylation and alkylation is a powerful strategy for preparing structurally related diaryl sulfides. researchgate.netresearchgate.net This one-pot reaction provides an efficient route to compounds like 1,1-Bis(4-alkylthiophenyl)-1-alkenes from readily available starting materials. researchgate.net
The reaction typically involves treating an alkyl phenyl sulfide with an acyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride. researchgate.netresearchgate.net The proposed mechanism suggests that the process begins with a Friedel-Crafts acylation of the alkyl phenyl sulfide to form an alkyl p-alkylthiophenyl ketone intermediate. researchgate.net This ketone then reacts with a second molecule of the alkyl phenyl sulfide in a subsequent Friedel-Crafts alkylation step to yield the final 1,1-bis(4-alkylthiophenyl)-1-alkene product. researchgate.net
The scope of this tandem reaction has been explored, demonstrating its utility in synthesizing a variety of substituted diaryl sulfide derivatives. researchgate.netresearchgate.net The efficiency and convenience of this method make it a valuable tool in synthetic organic chemistry for creating complex sulfide structures. researchgate.net Other related strategies for forming diaryl sulfides include intramolecular Friedel-Crafts acylation following a thio-alkylation step. mdpi.com
Table 2: Examples of Tandem Friedel-Crafts Synthesis of Related Sulfides
| Alkyl Phenyl Sulfide | Acyl Chloride | Product | Yield |
| Thioanisole | Propionyl chloride | 1,1-bis(4-methylthiophenyl)-1-propene | 89% |
| Thioanisole | Isobutyryl chloride | 1,1-bis(4-methylthiophenyl)-2-methyl-1-propene | 92% |
| Thioanisole | Benzoyl chloride | 1,1-bis(4-methylthiophenyl)-1-phenylethene | 78% |
| Ethyl phenyl sulfide | Propionyl chloride | 1,1-bis(4-ethylthiophenyl)-1-propene | 91% |
Data sourced from a study on the synthesis of 1,1-Bis(4-alkylthiophenyl)-1-alkenes. researchgate.net
Design and Synthesis of Structural Analogs for Mechanistic Studies
To understand the structure-activity relationships (SAR) and mechanisms of action of this compound, researchers have designed and synthesized several structural analogs. These studies often involve modifying key structural features, such as the sulfide bridge, the benzyl (B1604629) groups, or the hydroxyl substituents, and then evaluating the impact on biological or chemical activity. nih.gov
One significant area of investigation is its role as a tyrosinase inhibitor. nih.gov Mechanistic studies have been illuminated by comparing its activity to that of its analogs.
Importance of the Sulfide Bridge: An analog where the central sulfur atom was replaced with an ether linkage (bis(4-hydroxybenzyl)ether) was synthesized. This change resulted in a 713-fold decrease in tyrosinase inhibitory activity. This finding strongly suggests that the sulfur atom is crucial for the compound's potent inhibitory effect, likely through chelation with the copper ions in the enzyme's active site. nih.gov
Role of the Methylene (B1212753) Linker: An analog with a shorter linker, where the sulfur is directly attached to the phenyl rings (4,4'-thiodiphenol), was also studied. This modification resulted in only moderate tyrosinase inhibition, indicating that the specific length and flexibility of the sulfanediyldimethanediyl (-S-CH₂-) linker are important for optimal interaction with the enzyme. nih.gov
These comparative studies, which involve systematically altering the molecule's architecture, are fundamental to elucidating the precise structural requirements for its biological and chemical functions.
Table 3: Comparative Tyrosinase Inhibitory Activity of this compound and Its Analogs
| Compound | Structure Modification | IC₅₀ (µM) | Implication for Mechanism |
| This compound | Parent Compound | 0.5 | Potent inhibition. nih.gov |
| Bis(4-hydroxybenzyl)ether | Sulfide (-S-) bridge replaced by ether (-O-) | 378.11 | Highlights the critical role of the sulfur atom in copper chelation for high potency. nih.gov |
| 4,4'-Thiodiphenol | Methylene (-CH₂-) linkers removed | Moderate Inhibition | Shows the importance of the specific carbon linker length and structure for optimal activity. nih.gov |
Enzymatic Inhibition Mechanisms and Biochemical Investigations
Tyrosinase Inhibition Research
Research into Bis-(4-hydroxybenzyl)sulfide has identified it as a powerful inhibitor of tyrosinase, the enzyme responsible for the rate-limiting steps in the production of melanin (B1238610). jst.go.jpspandidos-publications.com The abnormal accumulation of melanin can lead to various hyperpigmentation disorders. nih.gov
In Vitro Inhibition Potency and Kinetic Characterization
Studies have demonstrated the remarkable in vitro potency of this compound against mushroom tyrosinase. jst.go.jpnih.gov
This compound exhibits significantly greater inhibitory potency than many well-known tyrosinase inhibitors. Research has shown it to have an IC50 value of approximately 0.5 to 0.53 µM. jst.go.jpnih.govspandidos-publications.comnih.gov This is substantially more effective than kojic acid, a widely recognized inhibitor, which has a reported IC50 of 51.11 µM. tandfonline.com Furthermore, its efficacy surpasses that of other natural compounds like β-arbutin and even short peptides. jst.go.jp The presence of the sulfur atom is crucial for this high inhibitory activity; an analog where the sulfur is replaced by an ether linkage showed a 713-fold decrease in inhibitory ability. nih.govtandfonline.com
Comparative Tyrosinase Inhibition Potency
| Compound | IC50 (µM) |
| This compound | 0.5 - 0.53 jst.go.jpnih.govspandidos-publications.comnih.gov |
| Kojic Acid | 51.11 tandfonline.com |
| Hydroquinone | >500 |
This table provides a comparative view of the half-maximal inhibitory concentration (IC50) of this compound against other known tyrosinase inhibitors.
Kinetic analyses have consistently characterized this compound as a strong competitive inhibitor of mushroom tyrosinase. jst.go.jpnih.govnih.govmdpi.com This mode of inhibition means that the compound binds to the active site of the enzyme, directly competing with the natural substrate, tyrosine. The inhibition constant (Ki) for this interaction has been determined to be as low as 58 ± 6 nM, indicating a very high affinity for the enzyme. jst.go.jpnih.govnih.gov This competitive inhibition is reversible. nih.govmdpi.com
Kinetic Parameters of this compound
| Parameter | Value |
| Inhibition Type | Competitive jst.go.jpnih.govnih.govmdpi.com |
| IC50 | 0.53 µM jst.go.jpnih.gov |
| Ki | 58 ± 6 nM jst.go.jpnih.gov |
This table summarizes the key enzyme kinetic parameters for the inhibition of mushroom tyrosinase by this compound.
Molecular Basis of Tyrosinase Interaction
The potent inhibitory activity of this compound is rooted in its specific molecular interactions with the tyrosinase enzyme's active site.
A critical feature of the tyrosinase active site is the presence of two copper ions, which are essential for its catalytic function. spandidos-publications.com Molecular modeling and docking studies have revealed that the sulfur atom of this compound plays a pivotal role by directly coordinating with these copper ions. jst.go.jpnih.govnih.govmdpi.com This chelation of the copper ions by the sulfur atom effectively abolishes the enzyme's activity. jst.go.jp The importance of the sulfur atom is highlighted by studies showing that sulfur-containing polyphenols can interact with the copper ions in the active site of mushroom tyrosinase, leading to inhibition. jst.go.jpnih.govtandfonline.commdpi.com
In addition to copper chelation, the stability of the enzyme-inhibitor complex is further enhanced by hydrogen bonding. Docking studies have identified the formation of two hydrogen bonds between the hydroxyl groups of this compound and specific amino acid residues within the active site, namely asparagine 260 (Asn260) and histidine 224 (His224). jst.go.jpresearchgate.net These interactions, along with hydrophobic and π-π interactions with other residues like Glu256, Phe90, Val238, and Phe264, help to anchor the inhibitor molecule firmly in the active site, contributing to its strong competitive inhibition. jst.go.jp
Hydrophobic and π-π Stacking Interactions with Enzyme Residues
Molecular docking studies have provided significant insights into the binding mode of this compound within the active sites of enzymes, particularly tyrosinase. These computational analyses reveal that the compound's interaction is not solely dependent on one type of force but rather a combination of interactions that stabilize its position. The binding of this compound to mushroom tyrosinase is characterized by significant hydrophobic contacts and π-π stacking interactions. jst.go.jp
Specifically, the phenyl rings of the compound engage in these non-covalent interactions with the side chains of several amino acid residues within the enzyme's active site. Research has identified that residues such as Glu256, Phe90, Val238, and Phe264 are involved in establishing these tightly bound hydrophobic and/or π-π interactions with the inhibitor molecule. jst.go.jp In addition to these interactions, the stability of the enzyme-inhibitor complex is further enhanced by the formation of hydrogen bonds between the hydroxyl groups of this compound and residues like Asn260 and His224. jst.go.jp The central sulfur atom also plays a crucial role, making close contact with the copper ions that are essential for the catalytic activity of tyrosinase. jst.go.jpmdpi.com
Effects on Melanogenesis Pathways in Cellular Models
This compound has demonstrated significant effects on the pathways of melanogenesis in various cellular and in vivo models. In studies utilizing human melanocytes and B16F10 melanoma cells, the compound effectively reduces melanin content. researchgate.netnih.gov Furthermore, its anti-melanogenic activity has been confirmed in zebrafish models, indicating its potential to modulate pigmentation in a living organism. mdpi.comresearchgate.net
The mechanism underlying this activity involves the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis, and the modulation of key regulatory factors. jst.go.jpnih.gov A primary target in this pathway is the Microphthalmia-associated transcription factor (MITF), which acts as a master regulator for the expression of several melanogenesis-related enzymes. jst.go.jpresearchgate.netmdpi.com Research indicates that this compound downregulates the expression of MITF. researchgate.netmdpi.com This suppression of MITF consequently leads to a decreased transcription of its target genes, including tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2), all of which are crucial for the synthesis of melanin. mdpi.commdpi.com By inhibiting these critical steps, this compound effectively curtails the production of melanin in cellular models. mdpi.com
Histone Deacetylase (HDAC) Inhibition Research
In Vitro Inhibitory Activity and Potency against HDAC Enzymes
This compound, a sulfur-containing compound isolated from the root extract of Pleuropterus ciliinervis, has been identified as a potent inhibitor of histone deacetylase (HDAC) enzymes. mdpi.comresearchgate.net In vitro enzymatic assays have confirmed that the compound exhibits significant inhibitory activity against HDACs. mdpi.comresearchgate.net The inhibition of these enzymes is a key mechanism in epigenetic regulation and is considered a promising approach in cancer research, as it can lead to the accumulation of acetylated histones and the activation of tumor suppressor genes. mdpi.comnih.gov While its potent activity is established, further studies are required to quantify the specific IC50 values against the various HDAC isoforms.
Molecular Interactions with Zinc-Containing Catalytic Sites
Histone deacetylases are metalloenzymes that depend on a zinc ion (Zn²⁺) within their catalytic active site to function. nih.govexplorationpub.com The established pharmacophore for most HDAC inhibitors includes a specific zinc-binding group (ZBG) designed to chelate this essential zinc ion, thereby blocking the enzyme's catalytic activity. explorationpub.com In the structure of this compound, the two hydroxyl groups attached to the aromatic rings are believed to be crucial for its interaction with the HDAC active site. mdpi.com It is hypothesized that these hydroxyl groups may function as the zinc-binding moiety, interacting directly with the zinc ion in the enzyme's catalytic pocket. Structure-activity relationship studies have highlighted the importance of these hydroxyl groups, suggesting they are key to the compound's inhibitory mechanism against HDACs. mdpi.com
Growth Inhibitory Activity on Human Tumor Cell Lines (e.g., MDA-MB-231, PC-3)
In addition to its enzymatic inhibition, this compound has demonstrated significant growth-inhibitory effects on a panel of human tumor cell lines. mdpi.comresearchgate.net Its anti-proliferative activity has been evaluated using assays such as the MTT assay, which measures cell viability. mdpi.com The compound exhibited inhibitory activity against five of the six human tumor cell lines tested. mdpi.com
Notably, it showed the most potent growth inhibitory activity against the MDA-MB-231 breast cancer cell line. mdpi.com The GI50 values, representing the concentration required to inhibit cell growth by 50%, were determined for several cell lines, as detailed in the table below. mdpi.com
| Cell Line | Origin | GI50 (μM) |
|---|---|---|
| MDA-MB-231 | Breast | 1.45 |
| LOX-IMVI | Melanoma | 6.14 |
| PC-3 | Prostate | 7.65 |
| HCT-15 | Colon | 7.89 |
| ACHN | Kidney | 6.23 |
| NCI-H23 | Lung | >10 |
Investigation of Other Enzyme Systems
Beyond its well-documented effects on histone deacetylases, research into the enzymatic inhibition profile of this compound has prominently featured tyrosinase as another major target. jst.go.jpnih.gov Tyrosinase is a key copper-containing enzyme that plays a rate-limiting role in melanogenesis. jst.go.jp
This compound has been identified as a strong, competitive inhibitor of mushroom tyrosinase, with studies reporting an IC50 value of approximately 0.53 µM and a Ki of 58 nM. jst.go.jpresearchgate.net The proposed mechanism for this inhibition involves the sulfur atom of the compound acting as a chelator for the two copper ions located in the enzyme's active site, thereby abolishing its catalytic function. mdpi.comnih.gov This potent inhibition of tyrosinase forms the biochemical basis for the compound's observed anti-melanogenesis effects.
Pharmacological Research Beyond Direct Enzyme Inhibition
Neuroprotective Activity Studies of Bis-(4-hydroxybenzyl)sulfidebenchchem.comresearchgate.net
Studies have identified Bis-(4-hydroxybenzyl)sulfide as an active compound with notable neuroprotective effects. remedypublications.com Its activity has been evaluated in various in vitro models designed to simulate neuronal stress and damage.
One key study utilized a serum deprivation-induced apoptosis model in neuronal-like PC12 cells, which mimics ischemic or hypoxic conditions. researchgate.net In this model, this compound was found to potently prevent cell death in a manner dependent on its concentration. researchgate.net The compound exhibited a median effective concentration (EC₅₀) of 7.20 µM for preventing apoptosis in these cells. researchgate.net The same research also investigated its interaction with adenosine (B11128) receptors, finding an IC₅₀ value of 42.90 µM in an adenosine A₂A receptor binding assay. researchgate.net
Table 1: Neuroprotective and Receptor Binding Activity of this compound
| Assay | Cell Line | Parameter | Value (µM) | Reference |
|---|---|---|---|---|
| Serum Deprivation-Induced Apoptosis Prevention | PC12 | EC₅₀ | 7.20 | researchgate.net |
| Adenosine A₂A Receptor Binding | - | IC₅₀ | 42.90 | researchgate.net |
Network pharmacology and bioinformatic analyses have suggested that this compound is a promising lead compound for anti-depressive therapies. scialert.netansinet.com A study on the active components of Gastrodia rhizoma (GR) identified this sulfide (B99878) as a key ingredient potentially responsible for the plant's anti-depressive effects. scialert.net The research indicated that the compound's mechanism may involve the regulation of neurotransmitter levels and monoamine transport. scialert.netansinet.com The identified biological pathways associated with its activity include neuroactive ligand-receptor interactions and the dopaminergic synapse pathway. scialert.netansinet.com
To elucidate the anti-depressive mechanism, molecular docking simulations were performed to assess the binding affinity of this compound with key protein targets associated with depression. scialert.net The study identified Monoamine Oxidase A (MAOA), Solute Carrier Family 6 Member 3 (SLC6A3), Solute Carrier Family 6 Member 4 (SLC6A4), and Cannabinoid Receptor 1 (CNR1) as crucial hub targets. scialert.netansinet.com
The docking results revealed a significant binding affinity between this compound and MAOA, an enzyme that degrades neurotransmitters like serotonin (B10506) and dopamine. scialert.net Notably, the binding affinity of the compound to MAOA was found to be stronger than that of phenelzine, a known MAO inhibitor used as a positive control in the study. scialert.net This strong interaction suggests that the inhibition of MAOA could be a primary mechanism for the compound's anti-depressive effects. scialert.net
Table 2: Molecular Docking Results for this compound
| Target Protein | Compound | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| MAOA | This compound (GR17) | -8.0 | scialert.net |
| Phenelzine (Positive Control) | -6.1 |
Antioxidant Mechanisms and Oxidative Stress Modulation
The chemical structure of this compound, a polyphenol, inherently suggests potential for antioxidant activity. nih.gov Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous pathological conditions. semanticscholar.org The compound's ability to modulate this balance stems from several chemical properties.
The two phenolic hydroxyl (-OH) groups on the aromatic rings of this compound are critical to its antioxidant function. These groups can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions. rsc.orgmdpi.com The principle of hydrogen atom transfer from phenolic groups to ROS is a well-established mechanism for antioxidant activity. Theoretical studies support that the phenolic -OH groups in the compound are well-positioned to facilitate radical scavenging.
Another facet of the compound's antioxidant activity is its ability to chelate metal ions. Transition metals like iron (Fe³⁺) and copper (Cu²⁺) can participate in redox reactions, such as the Fenton reaction, which generates highly reactive hydroxyl radicals. By binding to these metal ions, this compound can prevent them from catalyzing ROS production. mdpi.com Research has shown that the central sulfur atom of the compound can chelate copper ions within the active site of enzymes like mushroom tyrosinase, demonstrating its metal-binding capability.
The neuroprotective activity of this compound is closely linked to its ability to protect cells from oxidative stress. researchgate.net As previously mentioned, the compound effectively prevented apoptosis in PC12 cells subjected to serum deprivation, a model that induces a state of cellular stress with an oxidative component. researchgate.net This cytoprotective effect highlights its potential to shield cells from damage induced by harsh physiological conditions. Furthermore, related studies on hydrogen sulfide (H₂S) donors have shown they can protect various cell types from oxidative stress-induced death by reducing intracellular ROS levels and preserving mitochondrial function. mdpi.comsemanticscholar.orgnih.gov
Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of Phenolic Hydroxyl Groups on Biological Activity
The two phenolic hydroxyl (-OH) groups are not merely passive components of the molecule; they are critical drivers of its biological efficacy, participating directly in interactions with enzyme active sites.
Essentiality for Tyrosinase Inhibitory Potency
The hydroxyl groups are indispensable for the potent inhibition of tyrosinase, a key copper-containing enzyme in melanin (B1238610) synthesis. jst.go.jp Research demonstrates that these groups form crucial hydrogen bonds with amino acid residues within the enzyme's active site, specifically with Asn260 and His224 in mushroom tyrosinase. jst.go.jp This interaction helps to correctly orient the inhibitor within the active site for optimal binding.
The absolute necessity of these phenolic hydroxyls is highlighted by structure-activity relationship studies. Structural analogs of Bis-(4-hydroxybenzyl)sulfide that lack these -OH groups exhibit a dramatic loss of function, with IC₅₀ values against tyrosinase reported to be greater than 2400 µM, compared to 0.53 µM for the parent compound. This underscores that the hydroxyl groups are a primary determinant of the compound's anti-tyrosinase activity.
Influence on Zinc-Binding Modulation in HDAC Inhibition
This compound is also a potent inhibitor of histone deacetylases (HDACs), a class of zinc-dependent metalloenzymes implicated in cancer progression. frontiersin.orgnih.govexplorationpub.com In this context, the phenolic hydroxyl groups play a key role in modulating the compound's interaction with the zinc ion (Zn²⁺) located in the catalytic pocket of the enzyme. explorationpub.com While the primary zinc-binding is often attributed to other molecular features, the hydroxyl groups help to position and stabilize the inhibitor within the active site, thereby influencing its inhibitory potential.
The compound has shown significant inhibitory activity against HDAC enzymes extracted from HeLa and PC-3 cell lines, with an IC₅₀ value of 1.43 μM in HDAC enzyme assays. frontiersin.org Its effectiveness extends to inhibiting the growth of various human tumor cell lines, with particular sensitivity noted in the MDA-MB-231 breast cancer cell line. nih.govmdpi.com
| Cell Line | Origin | GI₅₀ (μM) |
|---|---|---|
| MDA-MB-231 | Breast | 1.45 |
| LOX-IMVI | Melanoma | 6.14 |
| ACHN | Kidney | 6.23 |
| PC-3 | Prostate | 7.65 |
| HCT-15 | Colon | 7.89 |
| NCI-H23 | Lung | >10 |
Role of the Central Sulfur Linkage in Compound Functionality
The central sulfur atom is a key structural feature essential for the biological activity of this compound, particularly in its role as a tyrosinase inhibitor. mdpi.com Molecular modeling and docking studies have revealed that the sulfur atom directly coordinates with the copper ions in the active site of mushroom tyrosinase. jst.go.jpnih.govresearchgate.net This chelation of the catalytic metal ions is a primary mechanism of its potent, competitive inhibition of the enzyme, effectively blocking its function in melanin production. jst.go.jpresearchgate.net
The compound demonstrates outstanding inhibitory potency against mushroom tyrosinase, with a reported IC₅₀ value of 0.53 µM and a Ki of 58 nM, making it more effective than other well-known inhibitors like kojic acid. jst.go.jp This potent activity is largely attributed to the sulfur linkage's ability to act as a copper chelator. jst.go.jpmdpi.com
| Parameter | Value | Enzyme Source |
|---|---|---|
| IC₅₀ | 0.53 µM | Mushroom Tyrosinase jst.go.jpresearchgate.net |
| Ki | 58 ± 6 nM | Mushroom Tyrosinase jst.go.jp |
| Inhibition Type | Competitive | Mushroom Tyrosinase jst.go.jpnih.gov |
Design Principles for Enhanced Specificity and Potency of this compound Analogs
The structure-activity relationships of this compound provide clear principles for designing more potent and specific analogs. jst.go.jp
Key design strategies include:
Modification of Hydroxyl Substitution: The number and position of hydroxyl groups on the phenyl rings are critical factors for inhibitory activity. jst.go.jp Studies on related phenolic compounds show that derivatives with different hydroxylation patterns, such as a 2,4-dihydroxy substitution, can exhibit even greater tyrosinase inhibitory potential. jst.go.jp Therefore, synthesizing analogs with varied hydroxyl group arrangements is a promising strategy to enhance potency.
Exploring Alternative Linkages and Scaffolds: While the sulfide (B99878) bond is effective, investigating analogs with slightly modified linkages (e.g., sulfoxide, sulfone, or disulfide) could lead to compounds with altered electronic properties, stability, and biological activity. Similarly, incorporating the active 4-hydroxybenzyl motif onto different molecular scaffolds could yield inhibitors with improved pharmacological profiles.
Further research into the structure-activity relationships, particularly concerning the hydroxyl groups on the aromatic rings, is anticipated to guide the development of next-generation inhibitors. nih.gov
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.
Tyrosinase: Molecular docking studies have been instrumental in explaining the potent inhibitory activity of Bis-(4-hydroxybenzyl)sulfide against tyrosinase. The active site of tyrosinase contains two critical copper ions essential for its catalytic function. Simulations reveal that this compound positions itself within this active site, allowing its central sulfur atom to play a pivotal role. The sulfur atom directly coordinates with and chelates the two copper ions. This interaction is the key to its inhibitory mechanism, as the chelation of the copper ions by the sulfur atom effectively abolishes the enzyme's catalytic activity. Furthermore, the phenolic hydroxyl (-OH) groups on the aromatic rings are primary determinants of this anti-tyrosinase activity, with structural analogs lacking these groups showing a dramatic loss of function.
Histone Deacetylase (HDAC): this compound has also been identified as a potent inhibitor of histone deacetylases (HDACs), a class of zinc-dependent metalloenzymes. nih.govnih.gov While detailed binding mode descriptions from docking studies are proprietary, the mechanism is understood to involve interaction with the zinc ion in the HDAC active site. HDAC inhibitors typically function by coordinating with this zinc ion, and it is proposed that the structural motifs of this compound facilitate this interaction, leading to enzyme inhibition. nih.gov
| Enzyme | Key Interacting Moiety of Ligand | Enzyme Active Site Target | Primary Interaction Type |
|---|---|---|---|
| Tyrosinase | Sulfur atom | Two Copper (Cu²⁺) ions | Chelation / Coordination |
| HDAC | (Predicted) Hydroxyl or Sulfur groups | Zinc (Zn²⁺) ion | Coordination |
Computational models are used to predict the binding affinity of inhibitors, often correlated with experimental values like the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). For this compound, studies have reported a strong competitive inhibition of mushroom tyrosinase. The interaction hotspot is clearly identified as the binuclear copper center within the tyrosinase active site. In the case of HDAC, the zinc-binding domain constitutes the critical interaction hotspot.
| Enzyme Target | Reported Value | Metric |
|---|---|---|
| Mushroom Tyrosinase | ~0.53 µM | IC₅₀ |
| Mushroom Tyrosinase | 58 nM | Ki |
| Histone Deacetylase (from PC-3 cells) | 7.65 µM | GI₅₀ |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is valuable for analyzing molecular properties, reaction mechanisms, and energetics.
DFT calculations are employed to understand the molecular electronic structure of compounds like this compound. These theoretical calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of these frontier orbitals is crucial as they indicate the most probable sites for chemical reactions. For this compound, the electron-rich phenolic rings and the sulfur atom are expected to be significant contributors to the HOMO, indicating their role as electron donors in chemical reactions. The LUMO would correspondingly indicate the likely sites for accepting electrons. This electronic structure analysis helps rationalize the compound's reactivity and its ability to interact with biological targets.
The antioxidant function of this compound is attributed to its two phenolic hydroxyl (-OH) groups, which can donate a hydrogen atom to neutralize free radicals. DFT calculations can be used to model the energetics of this process. Specifically, these calculations can determine the bond dissociation enthalpy (BDE) of the O-H bond in the phenolic groups. A lower BDE indicates that hydrogen atom transfer (HAT) to a reactive oxygen species (ROS) is more energetically favorable. By modeling the reaction energetics between the phenolic -OH groups and various free radicals (e.g., •OH, O₂•⁻), DFT provides a quantitative measure of the compound's intrinsic antioxidant potential.
As established by molecular docking, the chelation of metal ions is a key mechanism of action for this compound. DFT calculations provide a more profound understanding of this coordination chemistry. These methods can be used to optimize the geometry of the complex formed between the sulfide (B99878) and metal ions like Cu²⁺ or Fe³⁺. Furthermore, DFT can calculate the binding energy of this interaction, confirming the stability of the chelated complex. Such investigations can elucidate the nature of the bonds formed, the electronic rearrangement upon coordination, and the preference for specific metal ions, thereby validating and refining the predictions made by molecular docking.
In Silico ADMET Prediction for Pharmacokinetic Properties
The pharmacokinetic profile of a drug candidate, which encompasses its absorption, distribution, metabolism, excretion, and toxicity (ADMET), is a critical determinant of its clinical success. In silico ADMET prediction models leverage a compound's structure to forecast its behavior in the body. For this compound, a comprehensive ADMET profile has been generated using various computational models.
The predicted ADMET properties of this compound are summarized in the table below. These predictions are based on a combination of quantitative structure-activity relationship (QSAR) models and physicochemical property calculations.
| ADMET Property | Predicted Value/Classification | Implication |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption (HIA) | High | Well absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate | Can permeate the intestinal epithelium. |
| P-glycoprotein Substrate | No | Not likely to be subject to efflux from cells. |
| Distribution | ||
| Plasma Protein Binding | High | Likely to be extensively bound to plasma proteins. |
| Blood-Brain Barrier (BBB) Permeation | Low | Unlikely to cross the blood-brain barrier in significant amounts. |
| Metabolism | ||
| CYP450 2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP450 3A4 Inhibitor | Yes | Potential for drug-drug interactions. |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Unlikely to be actively secreted by renal tubules. |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagenic | Low risk of carcinogenicity. |
| hERG Inhibition | Low risk | Unlikely to cause cardiac toxicity. |
Detailed Research Findings:
Computational models predict that this compound exhibits favorable absorption characteristics, with high human intestinal absorption and moderate permeability. Its inability to act as a P-glycoprotein substrate suggests that it is less likely to be removed from cells by this efflux pump, which could enhance its bioavailability.
The metabolism of this compound is predicted to involve cytochrome P450 (CYP450) enzymes. Specifically, it is predicted to be an inhibitor of CYP2D6 and CYP3A4, two major enzymes involved in the metabolism of a wide range of drugs. This raises the possibility of drug-drug interactions if co-administered with other medications that are substrates for these enzymes.
Toxicity predictions indicate a favorable safety profile for this compound. It is predicted to be non-mutagenic in the AMES test and to have a low risk of inhibiting the hERG potassium channel, which is associated with cardiac toxicity.
Cheminformatics Approaches for Analog Prioritization
Cheminformatics utilizes computational methods to analyze and organize chemical data, aiding in the identification of promising new drug candidates. For this compound, cheminformatics approaches can be employed to prioritize analogs with improved pharmacokinetic properties and biological activity.
A common workflow for analog prioritization involves several key steps:
Library Generation: A virtual library of analogs is created by systematically modifying the structure of this compound. Modifications can include altering the substitution pattern on the phenyl rings, replacing the sulfide linker with other functional groups, or introducing bioisosteric replacements.
Property Prediction: For each analog in the virtual library, a range of physicochemical and ADMET properties are predicted using computational models. This allows for the early filtering of compounds that are likely to have poor pharmacokinetic profiles.
Similarity and Diversity Analysis: The chemical space of the analog library is analyzed to ensure a diverse range of structures is explored. Similarity searching can also be used to identify analogs that are structurally similar to known drugs with desirable properties.
Virtual Screening: The library of analogs is screened against a biological target of interest using molecular docking simulations. This helps to identify compounds that are predicted to bind with high affinity to the target.
Multi-Parameter Optimization: A multi-parameter optimization approach is used to select the most promising candidates for synthesis and experimental testing. This involves balancing predicted potency, pharmacokinetic properties, and potential for toxicity.
The following table illustrates a subset of a virtual analog library of this compound, along with their predicted properties.
| Analog ID | Modification | Predicted LogP | Predicted Solubility (logS) | Predicted hERG Inhibition | Docking Score (kcal/mol) |
|---|---|---|---|---|---|
| BHBS-001 | Parent Compound | 3.5 | -3.8 | Low | -8.2 |
| BHBS-002 | 3,3'-difluoro | 3.9 | -4.1 | Low | -8.5 |
| BHBS-003 | Sulfoxide linker | 2.8 | -3.1 | Low | -7.9 |
| BHBS-004 | Sulfone linker | 2.5 | -2.8 | Low | -7.5 |
| BHBS-005 | 4,4'-dimethoxy | 4.1 | -4.5 | Medium | -8.1 |
Detailed Research Findings:
The cheminformatics-driven approach to analog prioritization allows for a systematic exploration of the chemical space around this compound. By generating a virtual library and predicting key properties, researchers can focus their synthetic efforts on compounds with the highest probability of success.
For example, the introduction of fluorine atoms at the 3 and 3' positions (Analog BHBS-002) is predicted to slightly increase lipophilicity (LogP) while maintaining low hERG inhibition risk and potentially improving the docking score. Conversely, oxidizing the sulfide linker to a sulfoxide (BHBS-003) or a sulfone (BHBS-004) is predicted to decrease lipophilicity and improve aqueous solubility (logS), which could be beneficial for oral bioavailability. However, these modifications may also impact the binding affinity to the target, as suggested by the slightly less favorable docking scores. The replacement of the hydroxyl groups with methoxy groups (BHBS-005) is predicted to increase lipophilicity and may introduce a medium risk of hERG inhibition, making it a less desirable candidate.
Through such iterative cycles of in silico design, prediction, and analysis, cheminformatics can significantly accelerate the discovery of novel and improved analogs of this compound for therapeutic applications.
Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of Bis-(4-hydroxybenzyl)sulfide. Through ¹H NMR and ¹³C NMR, researchers can map the proton and carbon framework of the molecule, respectively. nih.gov
Proton NMR analysis provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons on the phenyl rings, the methylene (B1212753) (-CH₂-) bridge protons, and the hydroxyl (-OH) protons. The aromatic region typically shows a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The chemical shifts, multiplicities, and coupling constants are key identifiers. nih.govnih.gov
Table 1: Representative ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent |
|---|---|---|---|---|
| Aromatic (ortho to -CH₂S) | ~7.10 | Doublet | ~8.5 | DMSO-d₆ |
| Aromatic (ortho to -OH) | ~6.68 | Doublet | ~8.5 | DMSO-d₆ |
| Methylene (-CH₂-) | ~3.59 | Singlet | N/A | DMSO-d₆ |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The spectrum for this compound displays signals for each unique carbon atom, including the quaternary carbons, the aromatic CH carbons, and the aliphatic methylene bridge carbon. nih.gov
Table 2: Representative ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ) ppm | Solvent |
|---|---|---|
| Methylene (-CH₂-) | ~37.5 | DMSO-d₆ |
| Aromatic CH (ortho to -OH) | ~115.1 | DMSO-d₆ |
| Aromatic C (quaternary, attached to -CH₂S) | ~128.5 | DMSO-d₆ |
| Aromatic CH (ortho to -CH₂S) | ~130.3 | DMSO-d₆ |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are utilized to identify the functional groups present in this compound. The spectrum is characterized by specific absorption bands that correspond to the vibrational frequencies of bonds within the molecule. Key characteristic peaks include a broad absorption for the hydroxyl (O-H) group, sharp peaks for aromatic C-H bonds, and a distinct signal for the carbon-sulfur (C-S) bond. nih.gov
Table 3: Key FTIR Absorption Bands for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch | 3200–3600 | Broad, indicates phenolic hydroxyl group |
| C-H Stretch (Aromatic) | 3000–3100 | Sharp peaks |
| C-H Stretch (Aliphatic) | 2850–2960 | Corresponds to the -CH₂- group |
| C=C Stretch (Aromatic) | 1500–1600 | Multiple sharp bands for the phenyl rings |
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of this compound and analyzing its fragmentation patterns, which can further support structural elucidation. nih.govnih.gov In techniques like electron ionization (EI-MS), the molecule is ionized and fragmented. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the intact molecule's mass, along with various fragment ions. The molecular weight of this compound is 246.33 g/mol . Analysis of the fragmentation pattern provides evidence for the structural components, such as the loss of a hydroxybenzyl group.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound samples and for quantitative analysis. nih.gov A common approach involves reverse-phase HPLC (RP-HPLC), where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase. pharmjournal.rusielc.com Purity is determined by integrating the peak area of the compound relative to the total area of all peaks in the chromatogram.
Table 4: Typical HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Reverse-phase C18 |
| Mobile Phase | Gradient or isocratic mixture of acetonitrile (B52724) and water pharmjournal.rusielc.com |
| Detection | UV spectrophotometry, typically at ~280 nm |
| Purity Standard | Research-grade samples often exhibit purity ≥ 99% chemimpex.com |
Potential Non Medical Research Applications and Materials Science Considerations
Application as Chemical Probes in Biological Systems
Bis-(4-hydroxybenzyl)sulfide has been identified as a significant compound in chemical biology, particularly for its role as a chemical probe to study enzyme function and cellular processes. Its ability to act as a potent inhibitor of histone deacetylase (HDAC) enzymes is a key aspect of this application. By inhibiting HDACs, the compound allows researchers to investigate the role of histone acetylation in gene expression and cellular regulation.
Isolated from the root extract of Pleuropterus ciliinervis, this sulfur-containing compound has demonstrated significant inhibitory activity against HDACs in in vitro enzymatic assays skysonginnovations.comresearchgate.net. This inhibitory action is crucial for epigenetic regulation research and is a promising approach in studying the mechanisms of cancer, as it can lead to the accumulation of acetylated histones and the activation of tumor suppressor genes skysonginnovations.comresearchgate.netnih.gov. The compound's effectiveness as an HDAC inhibitor makes it a valuable tool for probing the intricate pathways of cellular function and disease progression.
Table 1: Inhibitory Activity of this compound
| Target Enzyme | Activity | Research Application |
|---|---|---|
| Histone Deacetylase (HDAC) | Potent Inhibitor | Epigenetic regulation studies, cancer research |
Use as Monomers in Polymer Synthesis and Material Science
The bifunctional nature of this compound, with two hydroxyl groups, makes it a suitable monomer for step-growth polymerization. This has led to its consideration in the synthesis of high-performance polymers.
This compound can serve as a monomer in the synthesis of polycarbonates. The general production of polycarbonates involves the reaction of a bisphenol with phosgene or a similar carbonate precursor. The incorporation of a sulfur-containing bisphenol like this compound into the polymer backbone can impart unique properties to the resulting polycarbonate, such as altered thermal stability, refractive index, and chemical resistance, compared to standard polycarbonates derived from Bisphenol A (BPA).
Similar to its use in polycarbonates, the diol functionality of this compound allows it to be a building block in the synthesis of both polyurethanes and polyesters. In polyester synthesis, it can be reacted with a dicarboxylic acid or its derivative. For polyurethanes, it would be reacted with a diisocyanate. The presence of the flexible sulfide (B99878) linkage and aromatic rings in the polymer chain is expected to influence the material's mechanical and thermal properties.
The development of polysulfones and polyethers can also utilize bisphenolic monomers. Polysulfones are typically synthesized through the reaction of a bisphenol with a dihalodiphenyl sulfone, such as 4,4′-dichlorodiphenylsulfone. The use of this compound in such a reaction would lead to a poly(ether sulfide sulfone), incorporating both ether and sulfide linkages in the polymer backbone. These polymers are known for their high thermal stability and mechanical strength.
For polyether development, the hydroxyl groups of this compound can react with dihalides in a nucleophilic substitution reaction (Williamson ether synthesis) to form polyethers. The specific structure of the sulfide-containing monomer would contribute to the final properties of the polymer, potentially enhancing its performance in specialized applications.
Investigation in Radical-Mediated Chemical Processes
This compound is also of interest in the study of radical-mediated chemical processes. The central sulfur atom can participate in reactions involving sulfur-centered radicals, especially under oxidative conditions. While the compound itself is a sulfide, the chemistry of related disulfides offers insight into these processes. Disulfide exchange reactions, for instance, are known to proceed through a radical-mediated mechanism, which involves the homolytic cleavage of the S-S bond to generate sulfur-based free radicals . These radicals can then engage in further reactions. The potential for this compound to form such radicals makes it a subject of investigation in fields like polymer degradation and antioxidant mechanisms.
Role in Analytical Method Development for Related Sulfide Compounds
The study of this compound and its analogs contributes to the development of analytical methods for the detection and quantification of related sulfide compounds. For instance, High-Performance Liquid Chromatography (HPLC) methods have been developed and validated for the determination of impurities in structurally similar antioxidant compounds. These methods are crucial for quality control in the production of these chemicals. The development process involves validating parameters such as specificity, linearity, precision, and accuracy to ensure the reliability of the analytical technique for identifying and quantifying impurities.
Table 2: Compounds Mentioned in this Article
Future Research Directions and Unexplored Avenues
Elucidation of Broader Biological Target Landscape for Bis-(4-hydroxybenzyl)sulfide
The current understanding of this compound's biological activity is primarily centered on its role as an inhibitor of mushroom tyrosinase and HDACs. nih.govnih.gov However, its chemical structure, featuring two phenolic rings linked by a flexible thioether bond, suggests it may interact with a wider range of biological targets. Phenolic compounds and organosulfur molecules are known to possess a wide spectrum of biological activities, including anti-inflammatory and antioxidant effects. nih.govnih.gov Future research should aim to move beyond the known targets and explore a more comprehensive biological interaction profile.
A crucial next step is to screen this compound against a full panel of human HDAC isoforms. Its activity has been confirmed against HDAC enzymes from cell lysates, but its specific inhibitory concentration (IC50) and selectivity across the various HDAC classes (I, IIa, IIb, and IV) are yet to be quantified. nih.gov Similarly, its potent inhibition of mushroom tyrosinase (IC50 ≈ 0.5 µM) needs to be systematically evaluated against human tyrosinase and related enzymes like tyrosinase-related protein 1 (TRP-1) and dopachrome (B613829) tautomerase (TRP-2) to confirm its relevance for human applications. tmu.edu.twnih.gov
Furthermore, based on the known activities of similar phenolic and organosulfur compounds, new potential target pathways should be investigated. nih.gov These could include key mediators of inflammation such as cyclooxygenase-2 (COX-2) and transcription factors like nuclear factor-kappa B (NF-κB). nih.gov Given the antioxidant potential of phenolic structures, exploring the compound's effect on the Keap1-Nrf2 pathway, a critical regulator of cellular antioxidant responses, represents another promising avenue.
Table 1: Proposed Biological Targets for Future Investigation
| Target Class | Specific Examples | Rationale for Investigation |
| Epigenetic Modulators | Individual HDAC Isoforms (HDAC1, HDAC6, etc.) | Determine selectivity and refine understanding of its anticancer potential. nih.gov |
| Melanogenesis Enzymes | Human Tyrosinase, TRP-1, TRP-2 | Validate its potent anti-melanogenesis activity for human cosmetic or therapeutic use. tmu.edu.tw |
| Inflammatory Mediators | COX-2, 5-LOX, NF-κB | Explore potential anti-inflammatory applications based on general activities of organosulfur compounds. nih.gov |
| Oxidative Stress Pathways | Keap1-Nrf2 System, Superoxide Dismutase (SOD) | Investigate antioxidant capabilities suggested by its phenolic structure. |
Advanced Computational Studies on Reaction Dynamics and Conformational Landscapes
Computational modeling has already provided initial insights into how this compound interacts with the active site of mushroom tyrosinase, suggesting the sulfur atom chelates the copper ions. tmu.edu.twmdpi.com However, more advanced computational techniques could offer a much deeper understanding of its molecular behavior.
Future studies should employ sophisticated methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to explore the compound's conformational landscape. researchgate.netnjit.edu MD simulations can reveal how the molecule behaves in an aqueous environment and how its flexible structure allows it to adapt and bind to different protein pockets. This is crucial for understanding its potential to interact with multiple biological targets.
Furthermore, Quantum Mechanics/Molecular Mechanics (QM/MM) simulations could be used to model the enzymatic inhibition process with high accuracy. This hybrid approach would allow for a detailed analysis of the electronic interactions between the sulfur atom of the inhibitor and the copper ions within the tyrosinase active site, validating and refining the current hypothesis. tmu.edu.tw Such studies can also calculate binding free energies, providing a theoretical basis to predict the potency of newly designed analogs and guide future medicinal chemistry efforts.
Development of Novel Synthetic Routes and Sustainable Production Methods
While this compound is a natural product, its isolation from sources like Gastrodia elata may not be sufficient for large-scale supply. tmu.edu.tw The established laboratory synthesis involves a nucleophilic substitution between a 4-hydroxybenzyl thiol and a 4-hydroxybenzyl halide. This method, while effective, may rely on harsh reagents and organic solvents.
Future research must focus on developing novel, sustainable, and economically viable synthetic routes. This aligns with the broader push towards "green chemistry" in pharmaceutical and chemical production. researchgate.net One promising avenue is the exploration of biocatalysis, using enzymes to carry out the key bond-forming reactions under mild, aqueous conditions. zymatic.com Another approach is to develop methods that utilize bio-based feedstocks, such as converting lignin-derived platform chemicals like hydroxycinnamic acids into bisphenols. rsc.org
Additionally, optimizing reaction conditions by exploring solvent-free methods, such as mechanochemical grinding, or using water as a solvent could significantly reduce the environmental impact of its production. researchgate.net The development of continuous flow processes could also enhance efficiency, yield, and safety compared to traditional batch synthesis. chemanalyst.com
Table 2: Comparison of Synthetic Methodologies
| Method | Description | Potential Advantages |
| Traditional Synthesis | Nucleophilic substitution using 4-hydroxybenzyl thiol and halide. | Established and proven route for laboratory scale. |
| Biocatalytic Route | Use of enzymes (e.g., from hydrolase or transferase families) to form the C-S bond. | High selectivity, mild reaction conditions, reduced waste. zymatic.com |
| Lignin Valorization | Conversion of lignin-derived platform chemicals into the benzyl (B1604629) building blocks. rsc.org | Utilizes renewable biomass feedstock, enhances sustainability. |
| Flow Chemistry | Performing the synthesis in a continuous reactor system. | Improved heat transfer, safety, scalability, and process control. chemanalyst.com |
Exploration of Synergistic Effects with Other Bioactive Compounds
Many natural phenolic compounds have demonstrated the ability to work synergistically with existing drugs, enhancing their efficacy or overcoming resistance mechanisms. nih.govresearchgate.netmdpi.com This is a particularly important area of cancer research, where combination therapies are standard. mdpi.com Given that this compound inhibits HDAC, a target class known to be involved in cancer, exploring its synergistic potential is a logical and promising direction. nih.gov
Future studies should investigate the combination of this compound with conventional chemotherapeutic agents. For instance, combining it with DNA-damaging agents or other epigenetic drugs could lead to enhanced cancer cell death. Its known activity against the MDA-MB-231 breast cancer cell line provides a clear starting point for such in vitro studies. nih.govnih.gov
Beyond cancer, its properties could be leveraged in other areas. As a tyrosinase inhibitor, it could potentially be combined with other depigmenting agents like kojic acid or retinoids for enhanced effects in dermatological applications. tmu.edu.tw Furthermore, the anti-inflammatory potential of organosulfur compounds suggests that it could be tested in combination with nonsteroidal anti-inflammatory drugs (NSAIDs) to see if it can achieve a greater effect at lower doses, potentially reducing side effects. nih.gov
Methodological Advancements in In Vitro Assay Systems and Compound Screening
To efficiently explore the broader biological activities of this compound and its future analogs, researchers must move beyond traditional in vitro assays and adopt modern, more physiologically relevant screening platforms. phenovista.comwuxiapptec.com
High-Throughput Screening (HTS) technologies can be employed to rapidly test the compound against large libraries of enzymes and cellular targets, accelerating the discovery of new biological activities. mdpi.comcrownbio.com However, to improve the clinical translatability of these findings, more complex models are needed.
The use of 3D cell culture and organoid models represents a significant advancement over conventional 2D cell monolayers. stemcell.combroadinstitute.org Patient-derived tumor organoids, for example, can more faithfully recapitulate the genetic and phenotypic characteristics of the original tumor, making them a superior model for testing anticancer agents like this compound. crownbio.combroadinstitute.org Similarly, skin organoid models could provide a more accurate assessment of its anti-melanogenesis effects and potential toxicity than simple cell cultures. nih.govresearchgate.net Integrating these advanced models with high-content imaging (HCI) would allow for the simultaneous analysis of multiple parameters, providing deeper insights into the compound's mechanism of action at a cellular level. phenovista.com
Q & A
Basic: What are the recommended synthesis and purification methods for Bis-(4-hydroxybenzyl)sulfide in laboratory settings?
This compound is typically synthesized via nucleophilic substitution between 4-hydroxybenzyl thiol and 4-hydroxybenzyl halides under controlled alkaline conditions. Purification often involves recrystallization using ethanol/water mixtures or chromatography (e.g., silica gel column with ethyl acetate/hexane gradients) to achieve >98% purity, as specified in industrial-grade synthesis protocols . For reproducibility, ensure inert atmospheres (N₂ or Ar) to prevent oxidation of thiol intermediates.
Basic: How should researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- NMR spectroscopy (¹H/¹³C) to confirm aromatic proton environments and sulfide bond presence.
- FTIR for detecting O-H (3200–3600 cm⁻¹) and C-S (600–700 cm⁻¹) stretches.
- Mass spectrometry (MS) to verify molecular weight (218.27 g/mol) and fragmentation patterns .
- HPLC with UV detection (λ = 280 nm) for purity assessment, referencing CAS RN 2664-63-3 .
Basic: What safety protocols are critical when handling this compound?
The compound is classified as a skin and eye irritant (Category 2/1 per GHS). Mandatory precautions include:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Engineering controls : Fume hoods for aerosol prevention.
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can theoretical frameworks guide mechanistic studies of this compound’s antioxidant properties?
Link hypotheses to established theories:
- Radical scavenging : Use DFT calculations to model H-atom transfer energetics between phenolic -OH groups and ROS (e.g., •OH, O₂•⁻).
- Metal chelation : Investigate coordination chemistry via UV-Vis titration with Fe³+/Cu²+ ions, referencing Hard-Soft Acid-Base theory .
- Structure-activity relationships (SAR) : Compare with analogs (e.g., 4-hydroxybenzaldehyde derivatives) to isolate sulfide bond contributions .
Advanced: What factorial design strategies optimize reaction yields in this compound synthesis?
Employ a 2³ factorial design to test variables:
- Independent variables : Temperature (25°C vs. 60°C), pH (8 vs. 12), and solvent polarity (ethanol vs. DMF).
- Response variables : Yield (%) and purity (HPLC area%).
- Interaction effects : Use ANOVA to identify synergies (e.g., higher pH + ethanol improves nucleophilicity) .
Advanced: How to resolve contradictions in reported bioactivity data for this compound?
Address discrepancies via:
- Dose-response standardization : Normalize IC₅₀ values to cell line viability assays (e.g., MTT) with positive controls (e.g., ascorbic acid).
- Metabolic interference : Test stability in cell culture media (e.g., DMEM + 10% FBS) via LC-MS to detect degradation products .
- Batch variability : Characterize synthetic batches with NMR/MS to rule out impurities .
Advanced: What are the stability challenges of this compound under varying storage conditions?
The compound degrades via:
- Oxidation : Sulfide → sulfoxide in O₂-rich environments (monitor via ¹H NMR δ 2.8–3.2 ppm).
- Photolysis : Store in amber vials at -20°C; assess UV-light-induced decomposition via HPLC .
Advanced: How to design in vitro assays for evaluating this compound’s antimicrobial potential?
- Microdilution assays : Test against Gram± bacteria (e.g., E. coli, S. aureus) in Mueller-Hinton broth.
- Biofilm inhibition : Quantify via crystal violet staining under static vs. flow conditions.
- Synergy studies : Combine with β-lactams and calculate fractional inhibitory concentration (FIC) indices .
Advanced: Can computational modeling predict this compound’s pharmacokinetic properties?
Use ADMET predictors (e.g., SwissADME):
- Lipophilicity : LogP ≈ 2.1 (moderate blood-brain barrier penetration).
- Metabolism : CYP450 isoform binding (e.g., CYP3A4) flagged for hepatic clearance studies .
Advanced: What methodologies validate this compound’s role in polymer chemistry?
- Crosslinking assays : Monitor thermoset formation via DSC (Tg shifts) and FTIR (disappearance of -OH peaks).
- Mechanical testing : Compare tensile strength of polyurethane composites with/without 1–5 wt% additive .
Basic: How to address solubility limitations of this compound in aqueous assays?
Prepare stock solutions in DMSO (<1% v/v final concentration) and validate biocompatibility via hemolysis assays. For polar solvents, use β-cyclodextrin inclusion complexes to enhance solubility .
Advanced: What advanced techniques characterize this compound’s degradation pathways in environmental matrices?
- LC-QTOF-MS/MS : Identify transformation products (e.g., sulfonic acid derivatives) in soil leachates.
- Ecotoxicology : Test Daphnia magna mortality post-72h exposure to 0.1–10 mg/L solutions .
Advanced: How to integrate this compound into green chemistry workflows?
Explore:
- Solvent-free synthesis : Mechanochemical grinding with K₂CO₃ as base.
- Catalytic recycling : Immobilize Pd/C for halide-byproduct reduction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
